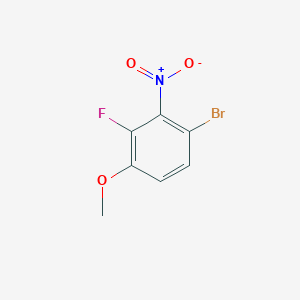

1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-fluoro-4-methoxy-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO3/c1-13-5-3-2-4(8)7(6(5)9)10(11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZVWEKKQZHWOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 1 Bromo 3 Fluoro 4 Methoxy 2 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene, facilitated by the electron-deficient nature of the aromatic ring.

Mechanistic Pathways: Addition-Elimination (Meisenheimer Complexes) versus Concerted SNAr (CSNAr)

The mechanism of SNAr reactions is a subject of ongoing investigation, with two primary pathways considered: the classical stepwise addition-elimination mechanism and a concerted mechanism.

The stepwise addition-elimination mechanism proceeds through a discrete, non-aromatic anionic intermediate known as a Meisenheimer complex. nih.govmdpi.com In this pathway, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized cyclohexadienyl anion. The aromaticity of the ring is temporarily lost in this step, which is typically the rate-determining step. libretexts.org In the subsequent, faster step, the leaving group is expelled, and aromaticity is restored. For this compound, the powerful electron-withdrawing nitro group is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance.

Recent experimental and computational studies have provided evidence for a concerted SNAr (CSNAr) mechanism in many systems. acs.org In a concerted pathway, the bond formation with the incoming nucleophile and the bond breaking with the leaving group occur in a single transition state, without the formation of a stable intermediate. The nature of the leaving group, the nucleophile, and the solvent can influence whether the reaction proceeds through a stepwise or concerted pathway. For substrates with very good leaving groups, the concerted mechanism is often favored. acs.org

Influence of Activating Groups (Nitro and Fluoro) on SNAr Reactivity

The reactivity of this compound in SNAr reactions is significantly enhanced by the presence of the nitro and fluoro groups.

The nitro group is a potent activating group due to its strong electron-withdrawing nature, operating through both inductive and resonance effects. When positioned ortho or para to the leaving group, it can effectively delocalize the negative charge of the Meisenheimer intermediate (or the developing negative charge in the transition state of a concerted reaction), thereby lowering the activation energy of the reaction. libretexts.orgmasterorganicchemistry.com In the target molecule, the nitro group is ortho to the bromine atom and meta to the fluorine atom, meaning it strongly activates the C-Br bond for substitution.

The fluoro group , being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect). This effect stabilizes the anionic intermediate, increasing the rate of nucleophilic attack. libretexts.org While fluorine can also exert a +M (mesomeric) effect by donating a lone pair of electrons, its inductive effect typically dominates in activating the ring for SNAr reactions.

The interplay of these activating groups makes the aromatic ring highly electrophilic and susceptible to nucleophilic attack.

Comparative Reactivity of Bromine versus Fluorine as Leaving Groups in SNAr

In SNAr reactions, the typical leaving group trend observed in aliphatic nucleophilic substitutions (I > Br > Cl > F) is often inverted. For activated aryl halides, the reactivity is frequently F > Cl > Br > I, a phenomenon known as the "element effect". masterorganicchemistry.comresearchgate.net This is because the rate-determining step is the initial nucleophilic attack and formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. libretexts.org The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic, thus accelerating the rate of attack.

However, in this compound, the situation is more complex. The nitro group is ortho to the bromine atom but meta to the fluorine atom. Since the resonance stabilization of the Meisenheimer complex is most effective when the activating group is ortho or para to the site of substitution, the bromine at the C-1 position is significantly more activated than the fluorine at the C-3 position. Therefore, nucleophilic attack is expected to preferentially displace the bromide ion.

Regioselectivity and Site-Specificity of Nucleophilic Attack

The regioselectivity of nucleophilic attack on this compound is primarily dictated by the position of the strongly activating nitro group. As the nitro group is at the C-2 position, it activates the ortho (C-1, bearing Br) and para (C-5, bearing H) positions. The C-1 position, carrying a good leaving group (Br), is the most likely site for nucleophilic substitution. The fluorine at C-3 is meta to the nitro group and is therefore significantly less activated. The methoxy (B1213986) group at C-4 is an electron-donating group, which would disfavor nucleophilic attack at adjacent positions.

Therefore, SNAr reactions on this substrate are expected to be highly regioselective, with the nucleophile exclusively displacing the bromine atom at the C-1 position.

Intermolecular and Intramolecular SNAr Processes

This compound can participate in both intermolecular and intramolecular SNAr reactions.

Intermolecular SNAr reactions involve the reaction of the substrate with an external nucleophile. A wide variety of nucleophiles, such as alkoxides, thiolates, and amines, can be used to displace the bromine atom, leading to a diverse range of substituted products.

Intramolecular SNAr reactions , also known as Smiles rearrangements, can occur if a nucleophilic center is tethered to the molecule via a side chain. For example, if a derivative of this compound were synthesized with a side chain containing a nucleophile (e.g., an alcohol or amine) at an appropriate position, an intramolecular cyclization could be induced, leading to the formation of a heterocyclic system. The high reactivity of the C-Br bond would facilitate such cyclizations.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound serves as an excellent handle for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rhhz.net In these reactions, the C-Br bond is generally much more reactive than the C-F and C-O bonds of the methoxy group towards oxidative addition to the metal center (typically palladium). nih.gov

Common cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: The palladium-catalyzed reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond. This would replace the bromine atom with an aryl, vinyl, or alkyl group. nih.govresearchgate.net

Sonogashira Coupling: The palladium/copper co-catalyzed reaction with a terminal alkyne to introduce an alkynyl group at the C-1 position. wikipedia.orglibretexts.orgorganic-chemistry.org

Buchwald-Hartwig Amination: A palladium-catalyzed reaction with an amine to form a C-N bond, replacing the bromine with a primary or secondary amino group. wikipedia.orgnih.govresearchgate.net

The presence of the nitro and fluoro groups can influence the efficiency of these coupling reactions, sometimes requiring specific ligand and base combinations to achieve high yields. The general reactivity order for aryl halides in these reactions is I > Br > Cl >> F, further ensuring that the C-Br bond will be the exclusive site of reaction. rhhz.net

Illustrative Data Tables

Table 1: Illustrative Relative Rates of Nucleophilic Aromatic Substitution for Halonitrobenzenes. This table illustrates the "element effect" and the impact of activating group position.

| Substrate | Leaving Group | Position of Nitro Group | Illustrative Relative Rate |

|---|---|---|---|

| 1-Fluoro-4-nitrobenzene | F | para | ~3000 |

| 1-Chloro-4-nitrobenzene | Cl | para | ~10 |

| 1-Bromo-4-nitrobenzene | Br | para | ~5 |

| 1-Iodo-4-nitrobenzene | I | para | 1 |

| 1-Bromo-3-nitrobenzene | Br | meta | Very Low |

| This compound | Br | ortho | High (Expected) |

| This compound | F | meta | Very Low (Expected) |

Table 2: Typical Conditions for Transition Metal-Catalyzed Cross-Coupling of Bromo-Nitroaromatic Compounds. This table provides examples of typical reaction conditions used for cross-coupling reactions of substrates similar to this compound.

| Coupling Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)2 or Pd(PPh3)4 | SPhos, XPhos, or PPh3 | K2CO3, K3PO4, or Cs2CO3 | Dioxane/H2O, Toluene, or DMF | 80-120 |

| Sonogashira | PdCl2(PPh3)2 / CuI | PPh3 | Et3N, or DiPEA | THF, or DMF | 25-80 |

| Buchwald-Hartwig | Pd2(dba)3 or Pd(OAc)2 | BINAP, Xantphos, or RuPhos | NaOtBu, or K3PO4 | Toluene, or Dioxane | 80-110 |

Palladium-Catalyzed Coupling Reactions

This compound serves as a versatile substrate in a variety of palladium-catalyzed cross-coupling reactions. The presence of electron-withdrawing nitro and fluoro groups activates the carbon-bromine bond, making it susceptible to oxidative addition to a palladium(0) center, a key initial step in many catalytic cycles. libretexts.org This enhanced reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds under conditions that have been extensively developed for aryl bromides.

Suzuki-Miyaura Coupling with Aryl Boronic Acids

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, typically used to synthesize biaryl compounds. libretexts.orgnih.gov The reaction couples an organoboron compound, such as an aryl boronic acid, with an organic halide in the presence of a palladium catalyst and a base. organic-chemistry.org For a substrate like this compound, this reaction provides a direct route to substituted biaryl structures.

The general catalytic cycle involves three primary steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex. libretexts.org

Transmetalation : The organic group from the aryl boronic acid is transferred to the palladium(II) complex, a step that is facilitated by the base. libretexts.org

Reductive Elimination : The two coupled organic fragments are eliminated from the palladium center, forming the final biaryl product and regenerating the palladium(0) catalyst. libretexts.org

The reactivity in Suzuki couplings is influenced by the electronic nature of the substrates. Highly fluorinated nitrobenzene (B124822) derivatives have been shown to be suitable substrates for palladium-catalyzed C-F bond arylation, indicating the compatibility of these functional groups. researchgate.net The electron-withdrawing nitro group on the target molecule is expected to facilitate the initial oxidative addition step. Catalyst systems for such transformations typically consist of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine (B1218219) ligand. vu.nl The choice of ligand is crucial, with bulky, electron-rich phosphine ligands often providing the best results. nih.gov

| Parameter | Typical Conditions | Purpose |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Source of catalytic Pd(0) |

| Ligand | RuPhos, SPhos, PPh₃ | Stabilizes the catalyst and facilitates key steps |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation |

| Solvent | Toluene/H₂O, Dioxane, DMF | Solubilizes reactants and catalyst |

| Boronic Acid | Ar-B(OH)₂ | Source of the aryl group for coupling |

This interactive table summarizes typical conditions for Suzuki-Miyaura coupling reactions involving aryl bromides.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed reaction couples aryl halides or pseudohalides with primary or secondary amines. organic-chemistry.org Given its structure, this compound is an excellent candidate for this transformation, enabling the synthesis of a wide range of substituted arylamines.

The development of this reaction has been marked by the introduction of progressively more effective generations of catalyst systems, particularly through ligand design. wikipedia.org Sterically hindered and electron-rich phosphine ligands are essential for achieving high yields and broad substrate scope. The catalytic cycle mirrors that of other cross-coupling reactions, involving oxidative addition of the aryl bromide to the Pd(0) catalyst, formation of a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product. wikipedia.org Research has shown that a range of palladium sources, including Pd(OAc)₂ and Pd₂(dba)₃, can be effective when paired with appropriate ligands like X-Phos. nih.gov

| Component | Examples | Role in Reaction |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Provides the active Pd(0) catalyst |

| Ligand | X-Phos, BINAP, DPPF | Promotes oxidative addition and reductive elimination |

| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃ | Deprotonates the amine, facilitating C-N bond formation |

| Amine Source | Primary amines, secondary amines, ammonia (B1221849) equivalents | The nitrogen nucleophile |

| Solvent | Toluene, Dioxane, DMF | Reaction medium |

This interactive table outlines common components and their roles in the Buchwald-Hartwig amination of aryl halides.

Ullmann Coupling and its Variants

The classic Ullmann reaction is a copper-catalyzed synthesis of symmetric biaryls from aryl halides at high temperatures. organic-chemistry.org However, the term "Ullmann-type" reactions now encompasses a broader range of copper-catalyzed nucleophilic aromatic substitutions to form C-O, C-N, and C-S bonds. organic-chemistry.orgresearchgate.net While traditionally copper-mediated, the principles of coupling an aryl halide with a nucleophile are relevant.

For an electron-deficient aryl bromide like this compound, Ullmann-type reactions are particularly effective. Research has shown that electron-deficient aryl bromides can couple with phenols to form diaryl ethers, sometimes even in the absence of a copper catalyst when using a strong base like Cs₂CO₃ in a polar aprotic solvent like N-methyl-pyrrolidinone (NMP). umass.eduresearchgate.net The reaction mechanism is thought to involve oxidative addition to a Cu(I) species, followed by nucleophilic addition and reductive elimination. researchgate.netrsc.org The rate of reaction is often accelerated for aryl halides that possess electron-withdrawing groups. researchgate.net

Modern variants of the Ullmann reaction often employ ligands to facilitate the coupling under milder conditions, and palladium catalysis can achieve similar C-O and C-N bond formations, though they are not strictly named Ullmann reactions.

C-H Bond Arylation Strategies

Palladium-catalyzed C-H bond arylation represents a highly efficient synthetic strategy that avoids the need to pre-functionalize one of the coupling partners. nih.gov In this context, this compound would serve as the arylating agent, coupling with an arene that possesses an accessible C-H bond. These reactions often rely on a directing group on the arene substrate to achieve high regioselectivity, typically at the ortho position. uva.esmit.edu

The oxidative coupling process can be achieved with a simple palladium catalyst like Pd(OAc)₂ under an oxygen atmosphere, which serves as the terminal oxidant. nih.govmit.edu Additives such as DMSO can be crucial to prevent the formation of palladium black and maintain catalyst activity. nih.govmit.edu The reaction is particularly effective for the arylation of electron-rich arenes. While some methods require a significant excess of the arene coupling partner, newer catalytic systems aim to improve efficiency. nih.govnih.gov This strategy allows for the direct formation of complex biaryl structures from simple arene precursors.

Other Metal-Catalyzed Cross-Coupling Methods (e.g., Nickel, Copper)

Beyond palladium, other transition metals like nickel and copper are effective catalysts for cross-coupling reactions involving aryl halides. These metals offer advantages such as lower cost and unique reactivity profiles.

Nickel-Catalyzed Reactions: Nickel complexes can catalyze cross-coupling reactions analogous to those mediated by palladium. For instance, nickel catalysis has been successfully applied to the synthesis of diaryl ethers by coupling aryl bromides with phenols. researchgate.net Systems combining photoredox and nickel catalysis have enabled these transformations to occur under mild conditions. researchgate.net

Copper-Catalyzed Reactions: Copper is a versatile and economical catalyst for a wide array of cross-coupling reactions. researchgate.net As discussed in the context of the Ullmann reaction, copper is highly effective for forming C-O, C-N, and C-S bonds. researchgate.net Furthermore, copper can catalyze Suzuki-Miyaura type couplings of aryl halides with organoboron reagents. researchgate.net Recent developments have also shown that copper can catalyze the reductive cross-coupling of nitroarenes with aryl boronic acids to form diarylamines, a reaction where the copper catalyst is believed to facilitate both the deoxygenation of the nitro group and the subsequent C-N bond formation. nih.gov

Ligand Design and Catalyst Optimization for Selective Cross-Coupling

The success of metal-catalyzed cross-coupling reactions is heavily dependent on the design and selection of ligands. Ligands stabilize the metal center, modulate its reactivity, and influence the selectivity of the reaction. For aryl halides like this compound, catalyst optimization is key to achieving high efficiency and yield.

In Palladium-Catalyzed Reactions , the development of bulky, electron-rich phosphine ligands has been transformative.

For Suzuki-Miyaura Coupling: Bidentate ligands and sterically hindered monophosphine ligands can enhance catalytic activity. researchgate.netvu.nl

For Buchwald-Hartwig Amination: Ligands such as X-Phos, RuPhos, SPhos, and bidentate phosphines like BINAP are critical for coupling a wide range of amines, including hindered ones. nih.govwikipedia.orgorganic-chemistry.orgnih.gov These ligands promote the crucial reductive elimination step, which is often rate-limiting.

For C-H Arylation: Cooperating ligands, such as [2,2′-bipyridin]-6(1H)-one, can play a direct role in the C-H cleavage step, enabling high chemo- and regioselectivity. uva.es

In Copper-Catalyzed Reactions , while many Ullmann-type couplings can proceed without a ligand, particularly with activated aryl halides, the addition of simple ligands like diamines or amino acids can significantly lower reaction temperatures and improve yields. rsc.org

The optimization process involves screening combinations of metal precursors, ligands, bases, and solvents to find the ideal conditions for a specific transformation. The electronic properties and steric hindrance of the aryl halide and the coupling partner must be considered to design a robust and selective catalytic system.

| Ligand Type | Examples | Typical Application(s) | Key Feature(s) |

| Bulky Monophosphines | X-Phos, SPhos, RuPhos | Buchwald-Hartwig, Suzuki-Miyaura | Electron-rich and sterically hindered, promotes oxidative addition and reductive elimination |

| Bidentate Phosphines | BINAP, DPPF | Buchwald-Hartwig, Suzuki-Miyaura | Chelating effect provides catalyst stability |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Suzuki-Miyaura, C-O Coupling | Strong σ-donors, form stable metal complexes |

| Cooperating Ligands | [2,2′-bipyridin]-6(1H)-one | C-H Arylation | Participates directly in the bond-breaking/forming steps |

This interactive table presents various ligand classes and their applications in cross-coupling reactions.

Reduction Reactions

Reduction reactions are fundamental to modifying the nitro group, a common precursor to the synthetically valuable amino group. The presence of other reducible or sensitive functional groups on the benzene (B151609) ring necessitates careful selection of reagents to achieve chemoselectivity.

The conversion of the nitro group in this compound to an amino group yields 2-bromo-4-fluoro-5-methoxyaniline, a valuable synthetic intermediate. Current time information in Pasuruan, ID. This transformation can be accomplished using several methods that exhibit high chemoselectivity, leaving the bromo, fluoro, and methoxy functionalities intact.

Common methodologies for nitroarene reduction include catalytic hydrogenation and chemical reduction with metal-based reagents. gvsu.edu Catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon is a widely employed industrial method. mdma.ch For instance, a related compound, 1-fluoro-2-bromo-3-nitrobenzene, is reduced to 1-fluoro-2-bromo-3-aminobenzene in 98% yield using Raney nickel as a catalyst under hydrogen pressure in a methanol (B129727) solvent. gvsu.edu

Chemical reduction offers a diverse toolkit for this transformation. A combination of nickel(II) chloride (NiCl₂) and sodium borohydride (B1222165) (NaBH₄) in methanol is effective for reducing nitroarenes. gvsu.edu This system is known to be powerful enough to reduce nitro groups while often tolerating other functional groups. core.ac.uk Similarly, the use of sodium borohydride in conjunction with iron(II) chloride (FeCl₂) has been demonstrated to selectively reduce nitro groups in the presence of esters, highlighting its potential for selective reductions on complex molecules. gvsu.edu Another classic method is the Zinin reduction, which uses sodium sulfide (B99878) (Na₂S) or its hydrates to selectively reduce one nitro group in polynitroarenes. reddit.comresearchgate.net The choice of reagent and conditions is critical to prevent unwanted side reactions, such as hydrodebromination.

Below is a table summarizing common methods applicable to the selective reduction of the nitro group.

| Method | Reagents and Conditions | Typical Yield | Key Features |

| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C, Methanol, Room Temp, 1 MPa Pressure | >95% | Highly efficient, clean workup, but requires specialized pressure equipment. gvsu.edu |

| Metal Salt/Hydride | NiCl₂ / NaBH₄, Methanol, 0 °C | 70% | Rapid reaction at low temperatures, avoids high-pressure hydrogenation. gvsu.edu |

| Zinin Reduction | Na₂S·9H₂O, Water/Ethanol, Reflux | 70-75% | A classic, cost-effective method for selective nitro group reduction. reddit.com |

| Iron in Acid | Fe, HCl or Acetic Acid, Reflux | High | Traditional "Béchamp reduction," robust and widely used, but workup can be cumbersome. mdma.ch |

Table 1: Selected methods for the reduction of aryl nitro groups to amines.

Reductive elimination is a fundamental step in many organometallic catalytic cycles, typically involving the formation of a new bond between two ligands on a metal center, which is subsequently released from the metal's coordination sphere. For aryl halide substrates like this compound, the carbon-bromine (C-Br) bond can participate in such pathways, particularly in the context of cross-coupling reactions.

Mechanistic studies on organogold(III) complexes reveal that the selectivity of reductive elimination is highly dependent on the nature of the halide ligand. nih.gov While the specific compound of interest is not studied, the principles are directly applicable. In complexes of the type L-Au(Aryl)(R)(X), where X is a halide, there can be competition between C-R and C-X reductive elimination. The strength of the metal-halide bond often dictates the outcome. The selectivity for C-R bond formation over C-X bond formation increases in the order I < Br < Cl < F. nih.gov This trend is inversely related to the metal-halide bond strength; weaker bonds (like Au-I) favor C-I elimination, while stronger bonds (like Au-F) favor elimination of other groups. nih.gov

For a C-Br bond in a palladium-catalyzed cross-coupling reaction, the final step is typically the reductive elimination of the newly formed C-C or C-heteroatom bond from a Pd(IV) or Pd(II) center. The pathway leading to C-Br bond reformation is generally considered a non-productive reverse reaction of oxidative addition and is thermodynamically disfavored under typical cross-coupling conditions. Understanding these pathways is crucial for optimizing catalyst efficiency and preventing side reactions that could lead to dehalogenation or other unwanted products. nih.gov

Other Significant Transformations

Beyond reduction of the nitro group, the methoxy and bromo substituents serve as handles for further molecular elaboration.

The methoxy group can be cleaved to unveil a phenol, a versatile functional group for further reactions such as etherification, esterification, or electrophilic aromatic substitution. The demethylation of aryl methyl ethers is a common transformation, though the presence of other sensitive groups requires mild and selective reagents.

Boron tribromide (BBr₃) is one of the most effective and widely used reagents for the cleavage of aryl methyl ethers, often functioning at or below room temperature. mdma.ch The reaction proceeds through the formation of a Lewis acid-base adduct between the ethereal oxygen and the boron center. nih.gov Mechanistic studies using density functional theory (DFT) suggest a complex pathway where one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether through a series of charged intermediates and catalytic cycles. nih.govresearchgate.net The reaction is typically performed in an inert solvent like dichloromethane, followed by an aqueous workup to hydrolyze the resulting aryloxyborane intermediate and liberate the phenol.

Other reagents can also effect this transformation. Strong protic acids like concentrated hydrobromic acid (HBr) in acetic acid can cleave aryl ethers, though this often requires harsh conditions (reflux temperatures) that may not be compatible with the other functional groups on the molecule. reddit.com Alternative methods include using aluminum trichloride (B1173362) (AlCl₃) with a nucleophilic scavenger like sodium iodide or heating with neat molten pyridinium (B92312) hydrochloride. reddit.com

| Reagent | Typical Conditions | Mechanism | Notes |

| Boron Tribromide (BBr₃) | CH₂Cl₂, -78 °C to Room Temp | Lewis acid activation followed by nucleophilic attack. nih.gov | Highly effective and common, but moisture-sensitive. mdma.ch |

| Hydrobromic Acid (HBr) | Acetic Acid, Reflux | SN2 displacement on the protonated ether. | Harsh conditions, may cause side reactions. reddit.com |

| Pyridinium Hydrochloride | Neat, Molten, ~140-180 °C | Nucleophilic demethylation by chloride ion. reddit.com | High temperature, useful when other methods fail. |

Table 2: Reagents for the demethylation of aryl methyl ethers.

The carbon-bromine bond of this compound is a key site for transformations that proceed under radical or oxidative conditions, most notably in metal-catalyzed cross-coupling reactions.

The Ullmann reaction is a classic example, involving the copper-catalyzed coupling of two aryl halides to form a biaryl. organic-chemistry.org The reaction is typically performed at high temperatures and involves organocopper intermediates. While traditionally used for synthesizing symmetrical biaryls, modern variations allow for the formation of C-N, C-O, and C-S bonds. organic-chemistry.org The mechanism can involve oxidative addition of the aryl halide to a Cu(I) species, followed by reductive elimination. organic-chemistry.org The presence of electron-withdrawing groups, such as the nitro group, can facilitate the initial oxidative addition step.

The Suzuki-Miyaura cross-coupling reaction is a more versatile and widely used method for forming C-C bonds. tcichemicals.com This reaction employs a palladium catalyst to couple an organohalide with an organoboron compound, such as a boronic acid or ester. nih.gov The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex, forming an Ar-Pd(II)-Br species. acs.org This step is often rate-limiting. Following transmetalation with the boronic acid derivative and reductive elimination, the biaryl product is released, and the Pd(0) catalyst is regenerated. acs.org Suzuki reactions are known for their high tolerance of various functional groups, and substrates bearing nitro, fluoro, and methoxy groups are generally compatible with these conditions. nih.gov The reactivity of the C-Br bond in this context allows for the direct connection of the benzene ring to other aryl, heteroaryl, alkyl, or alkenyl fragments, providing a powerful tool for building molecular complexity. nih.govmdpi.com

Computational Chemistry and Theoretical Characterization

Mechanistic Pathway Elucidation through Computational Modeling

Solvation Effects in Theoretical Predictions:The influence of different solvents on the electronic structure and reactivity of this compound has not been theoretically modeled in the available literature.

Due to the absence of this specific data, generating a thorough and scientifically accurate article that strictly adheres to the provided outline and focuses solely on 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene is not feasible at this time. The principles of scientific accuracy prevent the extrapolation of data from similar but distinct molecules to describe the target compound.

Conformational Analysis and Stability Studies

A comprehensive conformational analysis of this compound would involve mapping its potential energy surface to identify stable conformers. The primary focus of such a study would be the orientation of the methoxy (B1213986) (-OCH₃) and nitro (-NO₂) groups relative to the benzene (B151609) ring. These groups are not cylindrically symmetrical and their rotation around the C-O and C-N bonds, respectively, can lead to different conformers with varying energies.

The stability of these conformers is influenced by a delicate balance of steric hindrance and electronic effects between the adjacent substituents (bromo, fluoro, methoxy, and nitro groups). For instance, the size of the bromine atom and the nitro group, and their proximity to the methoxy group, would likely create significant steric repulsion, influencing the most stable rotational angles.

Key areas of investigation in a conformational analysis would include:

Rotational Barriers: Calculating the energy barriers for the rotation of the methoxy and nitro groups. This provides insight into the flexibility of the molecule and the likelihood of interconversion between different conformers at various temperatures.

Dihedral Angles: Determining the precise dihedral angles (the angles between planes through two sets of three atoms) that define the lowest-energy conformations.

Relative Energies: Computing the relative energies of all identified stable conformers to determine the global minimum energy structure, which represents the most populated conformation at equilibrium.

A hypothetical data table from such a study might look like the following, illustrating the kind of data that would be generated:

| Conformer | Dihedral Angle (C-C-O-C) | Dihedral Angle (C-C-N-O) | Relative Energy (kcal/mol) |

| A | 0° | 0° | 2.5 |

| B | 180° | 0° | 1.8 |

| C | 0° | 90° | 0.0 (Global Minimum) |

| D | 180° | 90° | 0.2 |

This table is for illustrative purposes only, as specific experimental or computational data for this compound is not available.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the excited states of molecules. A TD-DFT analysis of this compound would provide valuable information about its electronic absorption spectrum (how it interacts with light) and the nature of its electronic transitions.

This analysis would involve calculating the energies of the first several singlet excited states, the corresponding oscillator strengths (which relate to the intensity of the absorption peaks), and the primary molecular orbitals involved in each transition. The substituents on the benzene ring (Br, F, OCH₃, NO₂) would significantly influence the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and thus the nature of the electronic transitions.

A TD-DFT study would typically yield data such as:

Excitation Energies and Wavelengths: The energy required to promote an electron from a ground state orbital to an excited state orbital, often expressed in electron volts (eV) or as a wavelength (nm).

Oscillator Strengths: A dimensionless quantity that indicates the probability of a specific electronic transition occurring upon absorption of light.

Orbital Contributions: Identification of which molecular orbitals are the primary contributors to each electronic transition (e.g., HOMO → LUMO, HOMO-1 → LUMO).

A representative data table from a TD-DFT calculation could be structured as follows:

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₁ | 3.85 | 322 | 0.002 | HOMO → LUMO (95%) |

| S₂ | 4.20 | 295 | 0.150 | HOMO-1 → LUMO (88%) |

| S₃ | 4.55 | 272 | 0.080 | HOMO → LUMO+1 (91%) |

This table is for illustrative purposes only, as specific experimental or computational data for this compound is not available.

Without dedicated studies on this compound, the precise details of its conformational preferences and electronic behavior remain a subject for future research.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR spectroscopy would be utilized to identify the number and types of hydrogen atoms (protons) present in the 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene molecule. The aromatic region of the spectrum would be of particular interest, where the signals for the two protons on the benzene (B151609) ring would appear. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing and electron-donating effects of the substituents (bromo, fluoro, methoxy (B1213986), and nitro groups). Furthermore, the coupling constants (J) between the protons and with the fluorine atom would provide crucial information about their relative positions on the aromatic ring. The methoxy group would be expected to show a characteristic singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Aromatic H-5 | 7.5 - 8.0 | Doublet of doublets (dd) | J(H-F), J(H-H) |

| Aromatic H-6 | 7.0 - 7.5 | Doublet of doublets (dd) | J(H-H), J(H-F) |

| Methoxy (-OCH₃) | 3.8 - 4.2 | Singlet (s) | N/A |

Note: The predicted values are estimates and would need to be confirmed by experimental data.

To map out the carbon framework of the molecule, ¹³C NMR spectroscopy would be employed. This technique would reveal the number of unique carbon environments in this compound. The spectrum would display distinct signals for each of the six aromatic carbons and the single methoxy carbon. The chemical shifts of the aromatic carbons would be significantly affected by the attached substituents. For instance, the carbon atom bonded to the bromine would be expected to be shielded, while the carbon attached to the nitro group would be deshielded. The carbon directly bonded to the fluorine atom would exhibit a characteristic splitting due to carbon-fluorine coupling.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

|---|---|---|

| C-1 (C-Br) | 110 - 120 | - |

| C-2 (C-NO₂) | 145 - 155 | - |

| C-3 (C-F) | 150 - 160 | Large (¹JCF) |

| C-4 (C-OCH₃) | 155 - 165 | Small (²JCF or ³JCF) |

| C-5 | 115 - 125 | Small (²JCF or ³JCF) |

| C-6 | 120 - 130 | Small (²JCF or ³JCF) |

| -OCH₃ | 55 - 65 | - |

Note: The predicted values are estimates and would need to be confirmed by experimental data.

¹⁹F NMR spectroscopy is a highly sensitive technique used specifically to probe the environment of fluorine atoms within a molecule. For this compound, this would provide a single signal corresponding to the fluorine atom on the benzene ring. The chemical shift of this signal would be indicative of the electronic environment surrounding the fluorine. Furthermore, the coupling of the fluorine nucleus with neighboring protons (H-5 and H-6) would result in a characteristic multiplicity for the ¹⁹F signal, providing further confirmation of the substitution pattern on the aromatic ring.

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, a series of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For this compound, a cross-peak between the two aromatic protons would confirm their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the two protonated aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the this compound molecule with a high degree of accuracy. This precise mass measurement allows for the unambiguous determination of the elemental formula (C₇H₅BrFNO₃). The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes) would result in two major molecular ion peaks separated by two mass units, providing a clear signature for the presence of a single bromine atom in the molecule.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) for C₇H₅⁷⁹BrFNO₃ | Calculated Exact Mass (m/z) for C₇H₅⁸¹BrFNO₃ |

|---|---|---|

| [M]⁺ | 248.9437 | 250.9416 |

| [M+H]⁺ | 249.9515 | 251.9494 |

| [M+Na]⁺ | 271.9334 | 273.9313 |

Note: The predicted values are based on the elemental composition and would need to be confirmed by experimental data.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. In the case of this compound, electron ionization mass spectrometry (EI-MS) would be expected to produce a molecular ion peak (M⁺) corresponding to its molecular weight. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion, showing two peaks of nearly equal intensity separated by two mass units (M⁺ and M⁺+2), which is characteristic of the presence of a single bromine atom (due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

Loss of the Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂) as a neutral radical, resulting in a significant fragment ion at [M - 46]⁺. Further fragmentation might involve the loss of a subsequent oxygen atom to give an [M - NO₂ - O]⁺ ion.

Loss of the Methoxy Group: The methoxy group can be lost as a methyl radical (•CH₃), leading to a fragment at [M - 15]⁺, or as a neutral formaldehyde (B43269) molecule (CH₂O) via a rearrangement, resulting in a fragment at [M - 30]⁺.

Loss of Bromine: Cleavage of the carbon-bromine bond would result in a fragment ion at [M - 79/81]⁺.

Aromatic Ring Fragmentation: The substituted benzene ring can undergo characteristic cleavages, although these are often less intense than the fragmentation of the substituent groups.

The analysis of these and other potential fragment ions would allow for a piece-by-piece reconstruction of the molecule, confirming the presence and positions of the bromo, fluoro, methoxy, and nitro functional groups on the benzene ring.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Predicted m/z (for ⁷⁹Br) | Neutral Loss |

| [M]⁺ | 249 | - |

| [M - CH₃]⁺ | 234 | •CH₃ |

| [M - NO₂]⁺ | 203 | •NO₂ |

| [M - Br]⁺ | 170 | •Br |

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are exceptionally useful for identifying the functional groups present in a compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. Different functional groups absorb at characteristic frequencies, making the FT-IR spectrum a molecular "fingerprint." For this compound, the FT-IR spectrum would be expected to show several key absorption bands that confirm the presence of its constituent functional groups.

N-O Stretching: The nitro group (NO₂) would exhibit two strong and characteristic stretching vibrations: an asymmetric stretch typically in the range of 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.

C-O Stretching: The methoxy group (-OCH₃) would be identified by a strong C-O stretching band, usually appearing in the region of 1200-1275 cm⁻¹ for the asymmetric stretch and a weaker symmetric stretch around 1000-1075 cm⁻¹.

C-H Stretching and Bending: The aromatic C-H stretching vibrations would be observed as a group of weaker bands above 3000 cm⁻¹. The C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern on the benzene ring, would appear in the fingerprint region (below 1000 cm⁻¹).

C-F and C-Br Stretching: The carbon-fluorine (C-F) stretching vibration is typically a strong band in the 1000-1400 cm⁻¹ region. The carbon-bromine (C-Br) stretching vibration would be found at lower frequencies, usually in the 500-650 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring would appear as a series of bands in the 1450-1600 cm⁻¹ region.

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500-1570 |

| Nitro (NO₂) | Symmetric Stretch | 1300-1370 |

| Methoxy (C-O) | Asymmetric Stretch | 1200-1275 |

| Aromatic C=C | Stretch | 1450-1600 |

| Aromatic C-H | Stretch | >3000 |

| C-F | Stretch | 1000-1400 |

| C-Br | Stretch | 500-650 |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more effective for analyzing non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would provide additional and confirmatory information.

The symmetric vibrations of the nitro group and the breathing modes of the aromatic ring are often strong in the Raman spectrum. The C-Br and C-F bonds would also give rise to Raman-active vibrations. A comparative analysis of both the FT-IR and Raman spectra would allow for a more complete assignment of the vibrational modes of the molecule, further solidifying the structural elucidation.

X-ray Crystallography for Solid-State Structure Determination

While mass spectrometry and vibrational spectroscopy provide evidence for the connectivity of atoms, X-ray crystallography offers the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be mathematically analyzed to determine the exact positions of each atom in the crystal lattice.

Although no published crystal structure for this compound is currently available, if suitable crystals could be grown, X-ray crystallography would provide a wealth of information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The preferred spatial arrangement of the substituent groups relative to the benzene ring. For instance, the dihedral angle of the nitro and methoxy groups with respect to the plane of the aromatic ring could be determined.

Intermolecular Interactions: Details of how the molecules pack together in the crystal lattice, including any hydrogen bonding or other non-covalent interactions.

This level of structural detail is invaluable for understanding the physical and chemical properties of the compound and for computational modeling studies.

Applications As a Versatile Synthetic Building Block

Synthesis of Complex Organic Molecules

The reactivity of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene allows for its use as a starting material or key intermediate in the construction of intricate molecular architectures. The presence of multiple functional groups provides several reaction sites that can be addressed in a controlled manner to build up molecular complexity.

A significant application of this compound is in the synthesis of advanced pharmaceutical intermediates. The substituted aniline (B41778) derivatives that can be prepared from this compound are key components in many biologically active molecules.

For instance, this compound is a precursor in the synthesis of kinase inhibitors, a class of drugs that are important in cancer therapy. acs.orged.ac.uk One notable example is its use in the preparation of N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide, a complex molecule investigated for its potential as a kinase inhibitor. google.comnih.govgoogle.com The synthesis involves a series of reactions where the functional groups on the this compound ring are modified to build the final complex structure.

The general synthetic strategy often involves the reduction of the nitro group to an amine, which can then undergo various coupling reactions. The bromo and fluoro groups can also be targeted for specific transformations, such as cross-coupling reactions or nucleophilic aromatic substitution, to introduce additional molecular diversity.

Table 1: Examples of Pharmaceutical Intermediates Derived from this compound

| Intermediate | Therapeutic Target |

|---|---|

| Substituted anilines | Kinase inhibitors |

This table provides examples of the types of pharmaceutical intermediates that can be synthesized using this compound as a starting material.

The versatility of this compound also extends to the agrochemical and dye industries. chemimpex.com In agrochemical synthesis, the compound can be used to create novel pesticides and herbicides. The presence of the fluoro and bromo groups can enhance the biological activity and metabolic stability of the final products.

In the synthesis of dyes, the chromophoric properties of the nitroaromatic system can be modified through various chemical reactions to produce a wide range of colors. biosynth.com The functional groups on the ring allow for the attachment of other molecular fragments that can tune the color and properties of the resulting dye.

Development of Advanced Materials

Beyond its applications in the synthesis of bioactive molecules, this compound is also utilized in the development of advanced materials with unique properties.

The electronic properties of this compound make it a candidate for the synthesis of materials with interesting electronic and optical characteristics. chemimpex.com These materials can find applications in areas such as organic electronics, including the development of organic light-emitting diodes (OLEDs) and photovoltaic cells. The ability to modify the structure of the molecule allows for the fine-tuning of its electronic properties to meet the specific requirements of these applications.

Radiochemistry and Isotopic Labeling (e.g., ¹⁸F-labeling approaches)

In the field of medical imaging, particularly Positron Emission Tomography (PET), there is a growing interest in the development of novel radiotracers for the diagnosis and monitoring of diseases. The fluorine atom in this compound makes it a potential precursor for the synthesis of ¹⁸F-labeled compounds.

¹⁸F is a positron-emitting isotope with a half-life of 109.8 minutes, which is ideal for PET imaging. The introduction of ¹⁸F into a biologically active molecule allows for its visualization and quantification within the body. The development of efficient methods for ¹⁸F-labeling is a key area of research in radiochemistry. nih.gov

While direct ¹⁸F-labeling of this compound itself is not a common application, its derivatives can be designed to facilitate the introduction of ¹⁸F. For example, a precursor molecule could be synthesized from this compound where the bromo group is replaced with a suitable leaving group for nucleophilic ¹⁸F-fluorination. This would allow for the late-stage introduction of ¹⁸F into the molecule, which is often desirable in radiotracer synthesis. nih.govnih.gov

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide |

An In-depth Analysis of this compound: Future Research and Synthetic Challenges

The field of synthetic organic chemistry continually explores novel molecular architectures to address a wide range of scientific and technological needs. Substituted nitroaromatic compounds are a cornerstone of this exploration, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. nih.govresearchgate.net This article focuses on a specific, lesser-known polysubstituted aromatic compound: this compound. While detailed research on this exact molecule is not extensively documented, its structure presents interesting synthetic challenges and opportunities. This analysis will delve into future research directions and the hurdles that need to be overcome in its synthesis, based on established principles of organic chemistry and current trends in the field.

Future Research Directions and Overcoming Synthetic Challenges

The synthesis of a multi-substituted benzene (B151609) ring like 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene requires careful strategic planning. The order of introduction of the bromo, fluoro, methoxy (B1213986), and nitro groups is critical due to their directing effects in electrophilic aromatic substitution reactions. libretexts.orglibretexts.org The interplay of these activating and deactivating groups presents a significant synthetic puzzle. stackexchange.comlibretexts.org Future research will likely focus on innovative methodologies to control regioselectivity and improve the efficiency of synthetic routes.

Traditional methods for the synthesis of nitroaromatic compounds often involve harsh conditions and the use of hazardous reagents, such as mixed nitric and sulfuric acids for nitration. nih.gov These processes can generate significant chemical waste, posing environmental concerns. researchgate.net Green chemistry principles aim to mitigate these issues by designing safer and more sustainable chemical processes. paperpublications.org

Future research in this area could explore:

Solid-Acid Catalysis: Utilizing solid acid catalysts, such as zeolites, for nitration can offer a recyclable and less corrosive alternative to strong mineral acids. Zeolite-based catalysis can also enhance regioselectivity due to the shape-selective nature of the catalyst's pores. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in organic synthesis. researchgate.net Its application to the multi-step synthesis of this compound could lead to more energy-efficient processes.

Aqueous Reaction Media: Exploring the use of water as a solvent for some of the synthetic steps would align with green chemistry principles by reducing the reliance on volatile organic solvents. While the solubility of the intermediates might be a challenge, the unique reactivity of organic compounds in water is an active area of research. rsc.org

Alternative Nitrating Agents: The development and use of milder and more selective nitrating agents, such as nitronium salts or dinitrogen pentoxide, could provide safer alternatives to the traditional mixed-acid system. numberanalytics.com

| Green Chemistry Approach | Potential Advantages for Synthesis |

| Solid-Acid Catalysis | Recyclable catalysts, reduced corrosion, improved regioselectivity. |

| Microwave-Assisted Synthesis | Faster reaction times, increased energy efficiency, potentially higher yields. |

| Aqueous Reaction Media | Reduced use of volatile organic compounds, potentially unique reactivity. |

| Alternative Nitrating Agents | Milder reaction conditions, enhanced safety, and selectivity. |

The regioselectivity of introducing four different substituents onto a benzene ring is a major challenge. The development of novel catalytic systems is crucial for directing the substitution to the desired positions with high precision.

Potential areas of investigation include:

Transition-Metal Catalysis: Transition-metal catalysts are instrumental in modern organic synthesis. Research could focus on developing catalysts that can selectively activate specific C-H bonds on a substituted benzene ring for halogenation or other functionalizations. nih.gov For instance, photocatalysis using ruthenium complexes has been shown to enable site-selective ipso-nitration of aryl germanes, suggesting a pathway for targeted C-N bond formation. nih.gov

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in synthesis. Organocatalysts could be designed to direct electrophilic aromatic substitution reactions by forming temporary intermediates with the substrate, thereby controlling the position of the incoming electrophile.

Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions. While the direct enzymatic synthesis of a complex molecule like this compound is currently not established, research into engineered enzymes for selective nitration or halogenation is a promising future direction. researchgate.net

Moving beyond traditional electrophilic aromatic substitution could open new avenues for the synthesis of polysubstituted benzenes.

Future research could explore:

Nucleophilic Aromatic Substitution (SNAr): The nitro group is a strong electron-withdrawing group, which can activate the aromatic ring towards nucleophilic attack. numberanalytics.com A synthetic strategy could involve the introduction of the nitro group early on, followed by the displacement of a suitable leaving group by a nucleophile. The displacement of a nitro group itself is also a synthetically useful process under certain conditions. lookchem.comacs.org

Flow Chemistry: Conducting reactions in continuous flow reactors rather than in batch processes can offer better control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, selectivity, and safety, especially for potentially hazardous reactions like nitration.

Photochemical Reactions: Light-induced reactions can offer unique reactivity patterns that are not accessible through thermal methods. Visible-light photoredox catalysis, for example, has been successfully employed for selective halogenation reactions. mdpi.com

Computational chemistry and molecular modeling are becoming increasingly powerful tools in chemical research.

These methods can be applied to:

Predicting Reactivity and Regioselectivity: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the reaction pathways for the synthesis of this compound. researchgate.net This can help in predicting the most likely positions for electrophilic attack and in designing synthetic routes with higher selectivity.

Designing Novel Derivatives: Computational methods can be used to predict the electronic and steric properties of derivatives of this compound. This allows for the in-silico design of new molecules with tailored properties for specific applications before their synthesis is attempted.

Understanding Reaction Mechanisms: Computational studies can provide detailed insights into the mechanisms of the reactions involved in the synthesis. This fundamental understanding is crucial for optimizing reaction conditions and developing more efficient synthetic protocols. For instance, computational studies on nitrobenzene (B124822) have provided a deeper understanding of its electronic structure and reactivity. dergipark.org.trnih.gov

| Research Area | Application to this compound |

| Computational Chemistry | Predict reaction outcomes, design novel derivatives, and understand reaction mechanisms. |

| Flow Chemistry | Improve control over reaction conditions, enhance safety and yield. |

| Photochemistry | Access unique reactivity for selective functionalization. |

| Biocatalysis | Achieve high selectivity under mild conditions through engineered enzymes. |

Q & A

Q. What are the optimal synthetic routes for 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene, considering regioselectivity challenges in polyhalogenated nitroaromatics?

- Methodological Answer : Prioritize sequential functionalization to avoid competing reactions. Begin with bromination of a fluorinated methoxybenzene precursor, followed by nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Regioselectivity can be guided by computational predictions using databases like PISTACHIO or REAXYS to identify favorable intermediates . Monitor reaction progress via TLC or LC-MS. For methoxy group stability, avoid strong acids during nitration; consider protecting groups if side reactions occur.

Q. How should researchers purify this compound to achieve >98% purity for structural studies?

- Methodological Answer : Use column chromatography with a silica gel stationary phase and a gradient eluent (e.g., hexane/ethyl acetate 9:1 to 7:3). For recrystallization, test solvents like dichloromethane/hexane mixtures, as nitroaromatics often exhibit low solubility in polar solvents. Centrifugation or vacuum filtration can isolate crystals. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should spectral contradictions be addressed?

- Methodological Answer : Combine and NMR in deuterated chloroform or DMSO to resolve overlapping signals. For ambiguous peaks, employ 2D NMR (COSY, HSQC) to assign coupling interactions. IR spectroscopy can confirm nitro (1520–1350 cm⁻¹) and methoxy (~1250 cm⁻¹) groups. Discrepancies between predicted and observed spectra may arise from solvent effects or rotamers; replicate measurements in different solvents (e.g., CDCl₃ vs. DMSO-d₆) to validate assignments .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Avoid skin contact due to potential nitroaromatic toxicity. Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation. Emergency procedures should align with SDS guidelines for brominated nitro compounds, including immediate decontamination with water and ethanol for spills .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., heavy-atom effects from Br/F) be mitigated during X-ray structure determination?

- Methodological Answer : Use the SHELXL program for refinement, which handles heavy atoms via robust least-squares algorithms. Collect high-resolution data (≤0.8 Å) to resolve F/Br anomalous scattering. For twinning or disorder, apply TWIN/BASF commands in SHELX and validate with R₁/Rw convergence metrics. Pair with DFT-optimized molecular geometry to cross-check bond lengths and angles .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data (e.g., unexpected substituent effects)?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model electronic effects of the bromo, fluoro, and nitro groups. Compare HOMO/LUMO distributions with experimental reactivity (e.g., electrophilic substitution rates). If discrepancies persist, re-evaluate solvent or steric effects using molecular dynamics simulations. Cross-validate with kinetic studies (e.g., UV-Vis monitoring of reaction intermediates) .

Q. How can researchers analyze the compound’s stability under varying pH or thermal conditions for long-term storage?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal : Heat samples (40–80°C) for 24–72 hours, then analyze via HPLC for decomposition products.

- pH : Dissolve in buffers (pH 1–13), incubate at 25°C, and monitor hydrolysis via NMR.

Correlate degradation pathways with Arrhenius modeling to predict shelf life. Store in amber vials with desiccants to mitigate photolysis and moisture .

Q. What advanced techniques are recommended for studying the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., SPhos) in anhydrous DMF or toluene. Monitor reaction progress via GC-MS. For sluggish reactivity, employ microwave-assisted synthesis (100–120°C, 30 min) to enhance yields. Characterize coupling products via high-resolution MS and NMR. Compare with analogous bromo-fluoro-nitrobenzene derivatives to infer electronic influences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.